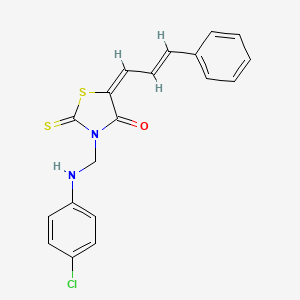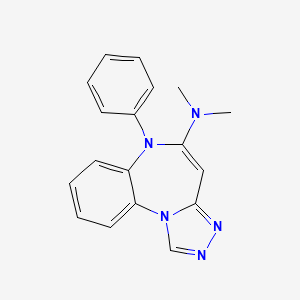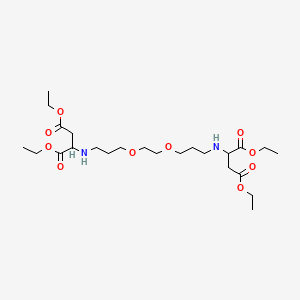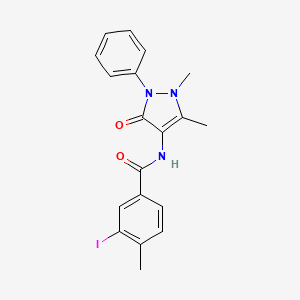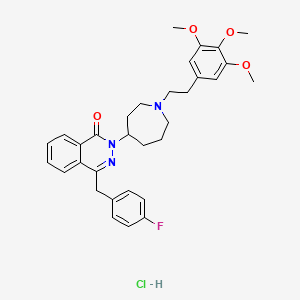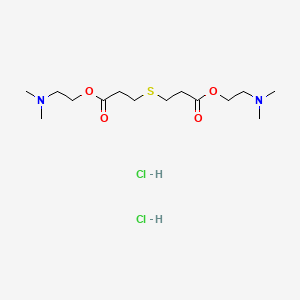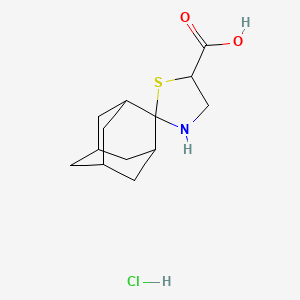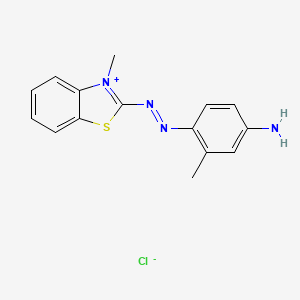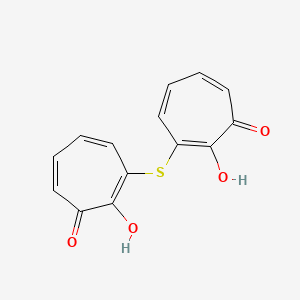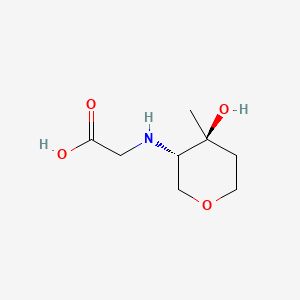
Glycine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glicina, N-(1,5-anhidro-2,4-didesoxi-3-C-metil-L-treo-pentitol-2-il)- es un compuesto químico especializado con la fórmula molecular C8H15NO4 y un peso molecular de 189.209 g/mol. Este compuesto es conocido por su estructura única, que incluye una porción de glicina unida a una cadena de pentitol modificada.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Glicina, N-(1,5-anhidro-2,4-didesoxi-3-C-metil-L-treo-pentitol-2-il)- generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como glicina y un derivado de pentitol adecuado.
Condiciones de reacción: Las condiciones de reacción a menudo incluyen el uso de catalizadores y disolventes específicos para facilitar la formación del compuesto deseado. Las condiciones comunes pueden implicar temperaturas que van desde la temperatura ambiente hasta temperaturas elevadas, dependiendo de la ruta de reacción específica.
Purificación: Una vez que se completa la reacción, el producto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener el compuesto deseado en alta pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir reactores de flujo continuo y sistemas de purificación automatizados para optimizar la producción y reducir los costos.
Análisis De Reacciones Químicas
Tipos de reacciones
Glicina, N-(1,5-anhidro-2,4-didesoxi-3-C-metil-L-treo-pentitol-2-il)- puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución pueden implicar el reemplazo de grupos funcionales específicos por otros grupos utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Varios agentes halogenantes, nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Glicina, N-(1,5-anhidro-2,4-didesoxi-3-C-metil-L-treo-pentitol-2-il)- tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por su posible papel en las vías bioquímicas e interacciones con enzimas.
Medicina: Investigado por sus posibles efectos terapéuticos y como precursor en la síntesis de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de Glicina, N-(1,5-anhidro-2,4-didesoxi-3-C-metil-L-treo-pentitol-2-il)- implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- N-(1,5-Anhidro-2,4-didesoxi-3-C-metil-L-treo-pentitol-2-il)glicina
- BRN4180087
- AC1LX93P
Singularidad
Glicina, N-(1,5-anhidro-2,4-didesoxi-3-C-metil-L-treo-pentitol-2-il)- es único debido a sus características estructurales específicas, que le confieren propiedades químicas y biológicas distintas. Su cadena de pentitol modificada y su porción de glicina lo convierten en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
134354-67-9 |
|---|---|
Fórmula molecular |
C8H15NO4 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-[[(3S,4S)-4-hydroxy-4-methyloxan-3-yl]amino]acetic acid |
InChI |
InChI=1S/C8H15NO4/c1-8(12)2-3-13-5-6(8)9-4-7(10)11/h6,9,12H,2-5H2,1H3,(H,10,11)/t6-,8-/m0/s1 |
Clave InChI |
CHRXIJXXDQWKCQ-XPUUQOCRSA-N |
SMILES isomérico |
C[C@@]1(CCOC[C@@H]1NCC(=O)O)O |
SMILES canónico |
CC1(CCOCC1NCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


